molecular formula C17H12N2O5 B2994442 Methyl 4-((1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate CAS No. 391876-98-5

Methyl 4-((1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate

Cat. No.: B2994442
CAS No.: 391876-98-5
M. Wt: 324.292
InChI Key: CXGWPDGFKFJPBK-UHFFFAOYSA-N
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Description

Methyl 4-((1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a carbamoyl-linked 1,3-dioxoisoindolin-4-yl moiety. The carbamoyl linkage and dioxoisoindolinyl group may confer unique electronic and steric properties, influencing reactivity and biological activity.

Properties

IUPAC Name

methyl 4-[(1,3-dioxoisoindol-4-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c1-24-17(23)10-7-5-9(6-8-10)14(20)18-12-4-2-3-11-13(12)16(22)19-15(11)21/h2-8H,1H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGWPDGFKFJPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction is usually carried out under controlled temperature conditions, often requiring heating and the use of a solvent such as dimethylformamide (DMF) or acetic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), hydroxide ions (OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-((1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-((1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, depending on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate

  • Structure : Features a 1,3-dioxoisoindolin-2-yl group attached to an ethyl benzoate core.
  • Key Differences: Substituent Position: The isoindolinyl group is at the 2-position (vs. 4-position in the target compound), altering electronic distribution and steric interactions . Ester Group: Ethyl ester (vs.
  • Applications : Used as a pharmaceutical intermediate and synthetic reagent, highlighting the relevance of dioxoisoindolinyl benzoates in drug discovery .

Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)

  • Structure: Contains a pyridazinyl-substituted phenethylamino linker attached to ethyl benzoate.
  • Key Differences: Linker Type: Amino linker (vs. Heterocycle: Pyridazine ring (vs. dioxoisoindolinyl), which may influence target selectivity in kinase inhibition or receptor binding .

Methyl 4-[(1-Methylindol-3-yl)carbamoylamino]benzoate

  • Structure: Incorporates a 1-methylindol-3-yl group connected via a carbamoylamino bridge.
  • Key Differences: Heterocycle: Indole moiety (vs. dioxoisoindolinyl), known for interactions with serotonin receptors or DNA intercalation . Molecular Weight: Higher molar mass (323.35 g/mol vs. ~314.28 g/mol for the target), impacting pharmacokinetics .

Methyl (E)-4-((1-Ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate (Compound 42)

  • Structure : Features a phenylbutenyl substituent with an ethoxy-oxo group.
  • Key Differences :
    • Substituent Complexity : Extended conjugated system (phenylbutenyl) may enhance UV absorption or fluorescence properties .
    • Synthetic Yield : 75% yield via flash chromatography, suggesting efficient synthetic routes for carbamoyl benzoates .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Ester Group Key Properties Applications References
Methyl 4-((1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate C₁₆H₁₂N₂O₅ 1,3-dioxoisoindolin-4-yl, carbamoyl Methyl Moderate lipophilicity Pharmaceutical intermediate N/A
Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate C₁₇H₁₃NO₄ 1,3-dioxoisoindolin-2-yl Ethyl Higher lipophilicity Synthetic reagent
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) C₂₁H₂₂N₄O₂ Pyridazinyl-phenethylamino Ethyl Enhanced solubility Kinase inhibitor candidate
Methyl 4-[(1-methylindol-3-yl)carbamoylamino]benzoate C₁₈H₁₇N₃O₃ 1-Methylindol-3-yl, carbamoylamino Methyl High nitrogen content Receptor-binding studies
Compound 42 (Methyl (E)-4-((1-ethoxy-1-oxo-4-phenylbut-3-en-2-yl)carbamoyl)benzoate) C₂₂H₂₂NO₆ Phenylbutenyl, ethoxy-oxo Methyl Conjugated system Fluorescence probes

Research Findings and Implications

  • Ester Group Effects : Methyl esters (target compound) generally exhibit faster hydrolysis rates than ethyl esters (I-6230, I-6232), impacting drug bioavailability .
  • Heterocyclic Influence : Pyridazine and indole derivatives (I-6230, ) demonstrate diverse biological activities, suggesting that the dioxoisoindolinyl group in the target compound could be optimized for specific targets (e.g., proteases or kinases).
  • Synthetic Accessibility : High-yield synthesis of Compound 42 (75%) underscores the feasibility of scaling up carbamoyl benzoate derivatives for industrial applications.

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